Benzamide Substituent Effect: Unsubstituted vs. 4-Methoxybenzamide on Kinase Inhibitory Scope
The patent US20030225147A1 defines R3 substituent-dependent sub-genera for kinase inhibition. In the general formula, R3 is described as a monocyclic aryl or heteroaryl group; when R3 is unsubstituted phenyl (as in CAS 941984-78-7), the compound belongs to a distinct sub-genus from analogs where R3 is substituted (e.g., 4-methoxyphenyl as in CAS 946357-77-3) [1]. The patent explicitly teaches that R3 substituents, including alkoxy groups, modulate potency and selectivity across kinase targets [1]. Specific IC50 data for individual G-series examples (G1–G396) are not publicly disaggregated in the patent, but the SAR logic indicates that the unsubstituted benzamide of CAS 941984-78-7 targets a different activity space than the 4-methoxy analog [1].
| Evidence Dimension | Structural differentiation in benzamide R3 substituent |
|---|---|
| Target Compound Data | R3 = unsubstituted phenyl (benzamide); MW = 425.5 g/mol; ClogP ≈ 3.0 (estimated) |
| Comparator Or Baseline | CAS 946357-77-3: R3 = 4-methoxyphenyl; MW = 455.5 g/mol; ClogP ≈ 3.1 (estimated); CAS 946305-74-4: R3 = 3,5-dimethoxyphenyl; MW = 485.6 g/mol |
| Quantified Difference | ΔMW = +30.0 g/mol (4-OMe analog); ΔMW = +60.1 g/mol (3,5-diOMe analog); hydrogen bond acceptor count differs by 1–2 atoms |
| Conditions | Structural comparison derived from patent Markush structure US20030225147A1, Formula (I), claim 1 [1] |
Why This Matters
The absence of electron-donating substituents on the benzamide ring alters hydrogen-bonding potential and steric profile at the kinase ATP-binding site, potentially conferring a distinct selectivity window relative to substituted analogs—critical for target-specific assay design.
- [1] Chu, S.S., Alegria, L.A., Bleckman, T.M., Chong, W.K.M., et al. Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation, and methods for their use. U.S. Patent Application US20030225147A1, filed July 5, 2002, assigned to Agouron Pharmaceuticals, Inc. View Source
